N-(biphenyl-4-ylmethyl)-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine
Description
N-(Biphenyl-4-ylmethyl)-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine is a tetrazole-based compound featuring a biphenylmethyl group attached to the amine nitrogen and an allyl (prop-2-en-1-yl) substituent on the tetrazole ring. Tetrazoles are heterocyclic aromatic compounds known for their metabolic stability and bioisosteric replacement of carboxylic acids in drug design . The allyl group may influence lipophilicity and metabolic pathways compared to alkyl or aryl substituents in related compounds .
Properties
Molecular Formula |
C17H17N5 |
|---|---|
Molecular Weight |
291.35 g/mol |
IUPAC Name |
N-[(4-phenylphenyl)methyl]-2-prop-2-enyltetrazol-5-amine |
InChI |
InChI=1S/C17H17N5/c1-2-12-22-20-17(19-21-22)18-13-14-8-10-16(11-9-14)15-6-4-3-5-7-15/h2-11H,1,12-13H2,(H,18,20) |
InChI Key |
XKKZTQJXQPWBFV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1N=C(N=N1)NCC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Tetrazole Core Formation via [3+2] Cycloaddition
The tetrazole ring is typically constructed via a [3+2] cycloaddition between nitriles and azides. For this compound, the reaction employs 5-aminotetrazole as a precursor, which is subsequently functionalized.
Synthesis of 5-Aminotetrazole
Regioselective Challenges
Tetrazoles exhibit two tautomeric forms (1H- and 2H-), complicating regioselective alkylation. Strategies to favor 2H-substitution include:
Stepwise Alkylation for Functionalization
The target compound requires sequential alkylation of the tetrazole core.
Allylation at the 2-Position
Biphenylmethylation at the 5-Position
- Reagents : 4-(Bromomethyl)biphenyl, potassium carbonate (K₂CO₃).
- Conditions : Reflux in acetonitrile for 8 hours.
- Yield : 65–70%.
Table 1: Comparison of Alkylation Methods
| Step | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Allylation | Allyl bromide, TBAB | 60°C, 6 h, CH₂Cl₂ | 78–82% | |
| Biphenylmethylation | 4-(Bromomethyl)biphenyl, K₂CO₃ | Reflux, 8 h, MeCN | 65–70% |
One-Pot Multicomponent Ugi Tetrazole Reaction
The Ugi reaction streamlines synthesis by combining an aldehyde, amine, isocyanide, and trimethylsilyl azide (TMSN₃) in a single step.
Reaction Design
Purification and Characterization
Challenges and Optimizations
Industrial-Scale Adaptations
Continuous Flow Synthesis
Scientific Research Applications
Anticancer Activity
Research indicates that tetrazole derivatives exhibit significant anticancer properties due to their ability to inhibit specific enzymes involved in cancer progression. For example, compounds with tetrazole rings have been synthesized and tested for their efficacy against various cancer cell lines. In a study, derivatives of tetrazoles were found to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
Tetrazole compounds have shown promising antimicrobial activity. A study demonstrated that N-(biphenyl-4-ylmethyl)-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine exhibited inhibitory effects against several bacterial strains, highlighting its potential as an antibacterial agent . The mechanism of action is believed to involve disruption of bacterial cell membranes.
Cardiovascular Applications
Certain tetrazole derivatives are being explored as antihypertensive agents. Their structural similarity to angiotensin receptor blockers allows them to modulate blood pressure effectively. Research has indicated that these compounds can lead to vasodilation and reduced vascular resistance, making them suitable candidates for treating hypertension .
Synthesis of Functional Polymers
This compound has been utilized in the synthesis of functional polymers with enhanced properties. The incorporation of tetrazole moieties into polymer backbones improves the thermal stability and mechanical strength of the resulting materials. This application is particularly relevant in the development of high-performance materials for various industrial uses .
Coordination Chemistry
The compound's ability to form coordination complexes with transition metals has been investigated. These complexes demonstrate unique catalytic properties, which can be harnessed in organic synthesis and environmental applications, such as pollutant degradation .
Data Summary and Case Studies
Mechanism of Action
The mechanism of action of N-{[1,1’-BIPHENYL]-4-YLMETHYL}-2-(PROP-2-EN-1-YL)-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Research Findings and Implications
- Synthesis : The target compound’s allyl group may be introduced via nucleophilic substitution or click chemistry, similar to methods in and .
- Activity Prediction : Compared to Diovan, the absence of a carboxylate bioisostere might reduce potency, but the allyl group could improve membrane diffusion .
- Metabolism : Allyl groups are prone to epoxidation, necessitating stability studies to assess clinical viability .
Biological Activity
N-(biphenyl-4-ylmethyl)-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine is a tetrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings on the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C19H20N6O3
- Molecular Weight : 380.4 g/mol
The structure includes a biphenyl moiety, a prop-2-en-1-yl group, and a tetrazole ring, which are crucial for its biological activity.
This compound exhibits its biological effects through several mechanisms:
- Enzyme Interaction : The compound may interact with various enzymes, potentially inhibiting or enhancing their activity. This interaction can affect metabolic pathways crucial for cell function.
- Receptor Modulation : It has been shown to modulate receptor activities, influencing signaling pathways that are pivotal in numerous physiological processes.
- Antioxidant Activity : Studies have indicated that this compound possesses significant antioxidant properties, which can mitigate oxidative stress in biological systems .
Antimicrobial Properties
Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies using agar well diffusion methods have shown effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The compound has been investigated for its anticancer properties. In cellular assays, it has shown promise in inhibiting the proliferation of cancer cell lines, including those associated with breast and prostate cancers. Molecular docking studies have provided insights into its binding affinities with cancer-related targets .
Case Studies and Research Findings
Several studies have evaluated the biological activity of tetrazole derivatives related to this compound:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
